AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a highly potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) characterized by its distinct cyclohexylmethyl tail and valinamide-derived head group. In procurement contexts—primarily forensic reference standard manufacturing, toxicology screening, and endocannabinoid receptor research—it serves as a critical analytical benchmark. Unlike older-generation indole-derived SCRAs, AB-CHMINACA exhibits exceptionally high binding affinity and efficacy at the CB1 receptor, functioning as a full agonist. Its unique structural features dictate specific mass spectrometric fragmentation pathways and in vitro metabolic profiles, making high-purity procurement essential for accurate calibration of LC-MS/MS methods and reproducible binding assay controls[1].
Substituting AB-CHMINACA with closely related analogs, such as AB-PINACA (which possesses a pentyl tail) or older benchmarks like JWH-018, severely compromises analytical and pharmacological accuracy. In forensic and toxicological screening, the cyclohexylmethyl moiety of AB-CHMINACA generates a unique fragmentation signature (e.g., the m/z 97.1011 cyclohexylmethylium ion) that is completely absent in pentyl- or fluoropentyl-substituted analogs. Furthermore, its metabolic clearance in human liver microsomes (HLM) relies heavily on the hydroxylation of this specific cyclohexyl ring, yielding distinct biomarker profiles required for urine and blood screening. In receptor assays, its binding affinity is significantly higher than natural phytocannabinoids and early-generation synthetic full agonists, meaning substitution will skew dose-response curves and invalidate comparative pharmacological data [1].
In vitro GTPγS and cAMP functional assays demonstrate that AB-CHMINACA acts as a highly potent full agonist at the CB1 receptor. Pharmacological evaluations show AB-CHMINACA exhibits an EC50 of 0.278 nM, making it approximately four times more potent than the widely used early-generation benchmark JWH-018 (EC50 = 1.132 nM) and vastly more potent than partial agonists like Δ9-THC[1].
| Evidence Dimension | CB1 Receptor Functional Potency (EC50) |
| Target Compound Data | 0.278 nM |
| Comparator Or Baseline | JWH-018 (1.132 nM) |
| Quantified Difference | ~4-fold higher potency for AB-CHMINACA |
| Conditions | In vitro cAMP functional assays |
Procurement of AB-CHMINACA is essential for researchers requiring an ultra-high-potency positive control to accurately map CB1 receptor activation limits.
Accurate forensic identification requires distinguishing AB-CHMINACA from its pentyl-chain analog AB-PINACA. High-resolution mass spectrometry (HRMS) of AB-CHMINACA reveals a highly diagnostic fragment at m/z 97.1011, corresponding to the formation of a cyclohexylmethylium ion. This fragment is structurally impossible for AB-PINACA to produce, allowing for unambiguous differentiation in complex biological or botanical matrices [1].
| Evidence Dimension | Diagnostic MS/MS Fragment Ion |
| Target Compound Data | m/z 97.1011 (cyclohexylmethylium ion) |
| Comparator Or Baseline | AB-PINACA (produces pentyl-derived fragments, lacks m/z 97) |
| Quantified Difference | Absolute structural divergence in low-mass fragmentation |
| Conditions | High-resolution mass spectrometry (LC-HRMS) positive electrospray ionization |
Forensic labs must procure the exact AB-CHMINACA standard to calibrate MS libraries for the definitive identification of the cyclohexylmethyl moiety.
In vitro studies using pooled human liver microsomes (HLM) demonstrate that AB-CHMINACA undergoes rapid and specific biotransformation, primarily via the hydrolysis of the distal amide and subsequent hydroxylation on the cyclohexyl-methyl ring. This metabolic route generates a distinct set of marker metabolites compared to indole-core or pentyl-tail synthetic cannabinoids, which are necessary for developing accurate LC-MS/MS urine screening protocols [1].
| Evidence Dimension | Primary Metabolic Hydroxylation Site |
| Target Compound Data | Cyclohexyl-methyl ring hydroxylation |
| Comparator Or Baseline | Pentyl-tail SCs (e.g., AB-PINACA undergo pentyl chain hydroxylation) |
| Quantified Difference | Distinct biomarker generation pathway |
| Conditions | In vitro human liver microsome (HLM) incubation |
Toxicology assay developers must use AB-CHMINACA to synthesize or identify the correct downstream hydroxylated biomarkers for human biological sample screening.
Due to its unique cyclohexylmethylium fragmentation pattern (m/z 97.1011), AB-CHMINACA is procured as a certified reference material (CRM) to calibrate GC-MS and LC-MS/MS libraries. It is essential for distinguishing cyclohexyl-indazole synthetic cannabinoids from pentyl-indazole analogs in seized drug analysis[1].
Toxicology laboratories utilize AB-CHMINACA in human liver microsome (HLM) assays to generate and map specific hydroxylated and hydrolyzed metabolites. This is a critical step for developing accurate urine and blood screening protocols that rely on identifying downstream biomarkers rather than the rapidly cleared parent compound [1].
With an EC50 of 0.278 nM at the CB1 receptor, AB-CHMINACA serves as an ultra-potent full agonist control in functional assays (e.g., GTPγS and cAMP assays). Researchers procure it to establish maximum efficacy baselines when evaluating the pharmacodynamics of novel endocannabinoid system modulators [2].